molecular formula C12H9N3O B1388132 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile CAS No. 1176541-33-5

3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile

Cat. No.: B1388132
CAS No.: 1176541-33-5
M. Wt: 211.22 g/mol
InChI Key: CFRVKJABOXUECC-UHFFFAOYSA-N
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Description

Nomenclature and Molecular Classification

The systematic nomenclature of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound possesses the molecular formula C₁₂H₉N₃O with a molecular weight of 211.22 grams per mole, establishing it as a medium-sized organic molecule within the heterocyclic class. Alternative nomenclature includes 3-(4-(1H-pyrazol-1-yl)phenyl)-3-oxopropanenitrile and 3-oxo-3-(4-pyrazol-1-ylphenyl)propanenitrile, demonstrating the flexibility in systematic naming conventions for this structural type.

The molecular classification places this compound within multiple overlapping chemical families, including nitriles, ketones, and pyrazole derivatives. The structural motif combines a propanenitrile backbone with a ketone functionality at the 3-position, while the phenyl ring bears a pyrazole substituent at the para position. This arrangement creates a molecular architecture that bridges classical carbonyl chemistry with contemporary heterocyclic synthesis. The presence of three nitrogen atoms within the structure contributes to its classification as a polynitrogen compound, a designation that has gained prominence in modern organic chemistry research.

The Simplified Molecular Input Line Entry System representation C1=CN(N=C1)C2=CC=C(C=C2)C(=O)CC#N provides a concise descriptor for computational and database applications. The International Chemical Identifier key CFRVKJABOXUECC-UHFFFAOYSA-N serves as a unique molecular fingerprint within chemical databases, facilitating unambiguous identification across various research platforms. These standardized representations ensure consistent communication within the global chemistry community and enable efficient data retrieval and analysis.

Table 1: Molecular Descriptors and Classification

Parameter Value Reference
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Chemical Family Pyrazole derivatives, Nitriles, Ketones
Nitrogen Content 3 atoms
Simplified Molecular Input Line Entry System C1=CN(N=C1)C2=CC=C(C=C2)C(=O)CC#N
International Chemical Identifier Key CFRVKJABOXUECC-UHFFFAOYSA-N

Historical Development in Pyrazolyl-Substituted Propanenitriles

The historical development of pyrazolyl-substituted propanenitriles represents a significant chapter in the evolution of heterocyclic chemistry, with foundational work dating back to the early developments in pyrazole synthesis methodology. The synthesis of 3-oxoalkanonitrile derivatives has been established as a crucial pathway for constructing complex heterocyclic systems, particularly in the preparation of pyrazole-containing molecules. Early investigations into these compounds emerged from the broader exploration of pyrazole chemistry, where researchers recognized the synthetic utility of incorporating nitrile functionality into pyrazole-substituted systems.

The development trajectory of these compounds accelerated significantly with advances in multicomponent reaction strategies, which have become a major tool in contemporary pyrazole synthesis. Historical precedents for the synthesis of related compounds can be traced through patent literature, including early work on pyrazole derivatives and their preparation methods. The evolution of synthetic approaches has progressed from traditional condensation reactions to more sophisticated methodologies incorporating modern catalytic systems and reaction design principles.

Recent advances in the field have emphasized the importance of pyrazole pharmacophore synthesis and biological activities, with substantial research conducted between 2018 and 2021 focusing on these heterocyclic systems. The historical progression demonstrates a clear evolution from simple pyrazole synthesis to complex multicomponent strategies that enable the construction of elaborate molecular architectures. Contemporary research continues to build upon these historical foundations, with particular emphasis on developing more efficient and selective synthetic routes to pyrazolyl-substituted propanenitriles.

The synthetic methodologies for constructing pyrazole derivatives have evolved from early approaches using 1,3-diketones to modern techniques employing hydrazones, amidines, nitriles, and diazo compounds as nitrogen-nitrogen fragment sources. This historical progression reflects the maturation of heterocyclic chemistry as a discipline and the increasing sophistication of synthetic organic chemistry. The development of these compounds has been closely linked to advances in medicinal chemistry, where pyrazole-containing molecules have demonstrated significant therapeutic potential across various pharmaceutical applications.

Chemical Registry and Identification Systems

The chemical registry and identification systems for this compound provide comprehensive documentation across multiple international databases and commercial suppliers. The Chemical Abstracts Service registry number 1176541-33-5 serves as the primary identifier for this compound, ensuring consistent recognition across scientific literature and commercial platforms. This registry number was assigned following standard Chemical Abstracts Service protocols and enables unambiguous identification within the vast chemical literature database.

The compound appears in the PubChem database under the Compound Identifier 40147989, with creation date May 30, 2009, and most recent modification on May 24, 2025. This database entry provides comprehensive structural information, including two-dimensional and three-dimensional molecular representations, computed descriptors, and associated chemical properties. The Molecular Design Limited number MFCD12025838 provides an additional layer of identification within chemical inventory systems and commercial catalogs.

Commercial availability data indicates that the compound is offered by multiple suppliers worldwide, with purity levels typically ranging from 95% to 97% across different vendors. The widespread commercial availability reflects the compound's significance in research applications and its established role in synthetic chemistry protocols. Pricing information varies considerably among suppliers, with costs influenced by purity requirements, quantity, and specific packaging specifications.

International chemical safety and transport regulations recognize this compound under various classification systems, with appropriate hazard identification codes assigned based on its chemical properties and potential risks. The standardized identification systems facilitate safe handling, transport, and storage of the compound across international boundaries. Database integration ensures that research institutions, commercial suppliers, and regulatory agencies maintain consistent records and communication regarding this chemical entity.

Table 2: Registry and Identification Systems

Identifier Type Value Database/Source Reference
Chemical Abstracts Service Number 1176541-33-5 Chemical Abstracts Service
PubChem Compound Identifier 40147989 PubChem
Molecular Design Limited Number MFCD12025838 Molecular Design Limited
Creation Date May 30, 2009 PubChem
Last Modified May 24, 2025 PubChem
Commercial Purity Range 95-97% Multiple Suppliers

Position in Contemporary Heterocyclic Chemistry

The position of this compound within contemporary heterocyclic chemistry reflects the compound's significance as both a synthetic target and a building block for more complex molecular architectures. Modern heterocyclic chemistry has witnessed substantial growth in pyrazole-based research, driven by the recognition of pyrazole moiety as an important nitrogen-heterocycle in pharmaceuticals and functional molecules. The compound exemplifies the contemporary trend toward multifunctional heterocyclic systems that combine multiple reactive sites within a single molecular framework.

Recent advances in multicomponent synthesis of pyrazoles have positioned compounds like this compound at the forefront of synthetic methodology development. The power and significance of multicomponent pyrazole synthesis has driven substantial research activity in this field, with particular emphasis on developing efficient routes to structurally diverse pyrazole derivatives. Contemporary research focuses on reactions with different nitrogen-nitrogen fragment sources, including hydrazine, hydrazone, amidine, nitrile, and diazo compounds, for pyrazole ring construction.

The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles and related compounds has established 3-oxo-3-arylpropanenitriles as important precursors in heterocyclic synthesis. These precursor compounds, including the target molecule, serve as versatile intermediates for constructing complex pyrazole-containing systems through various cyclization and condensation reactions. The synthetic utility of these compounds extends to the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems of contemporary interest.

Contemporary heterocyclic chemistry increasingly emphasizes the development of efficient, environmentally conscious synthetic methods, and pyrazole chemistry has responded with innovations in catalyst design, solvent-free reactions, and multicomponent strategies. The compound's role in these modern synthetic approaches demonstrates its continued relevance in addressing current challenges in organic synthesis. Research continues to explore new applications for pyrazole-containing compounds in materials science, medicinal chemistry, and agricultural chemistry, ensuring the sustained importance of molecules like this compound in the chemical research landscape.

Table 3: Contemporary Research Trends and Applications

Research Area Application Methodology Reference
Multicomponent Synthesis Pyrazole Ring Construction Nitrogen-nitrogen Fragment Sources
Heterocyclic Precursors 3-Amino-1H-pyrazole-4-carbonitriles Condensation Reactions
Pharmaceutical Development Bioactive Molecule Design Structure-Activity Relationships
Synthetic Methodology Solvent-free Reactions Green Chemistry Approaches
Materials Chemistry Functional Molecule Design Property-directed Synthesis

Properties

IUPAC Name

3-oxo-3-(4-pyrazol-1-ylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-6-12(16)10-2-4-11(5-3-10)15-9-1-8-14-15/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRVKJABOXUECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, a compound with the molecular formula C₁₂H₉N₃O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1176541-33-5
  • Molecular Formula: C₁₂H₉N₃O
  • Melting Point: 170–172 °C
  • Hazard Classification: Irritant .

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the nitrile group may enhance its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A notable study demonstrated that pyrazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects are crucial in conditions such as acute liver injury, where inflammation plays a significant role in disease progression .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity:
    • Pyrazole derivatives often act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. For example, one study identified a related pyrazole compound that selectively inhibited HDAC6, leading to reduced necrosis and inflammation in liver injury models .
  • Modulation of Signaling Pathways:
    • The compound may influence various signaling pathways involved in cell survival and apoptosis. This modulation can lead to enhanced therapeutic effects against tumors and inflammatory diseases.

Study on Acute Liver Injury

A recent investigation focused on the use of pyrazole derivatives, including compounds structurally related to this compound, in treating acute liver injury (ALI). The study found that these compounds significantly reduced inflammatory markers and improved liver function in mouse models . The protective efficacy was attributed to their ability to inhibit HDAC6 and modulate inflammatory responses.

Summary of Biological Activities

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-α, IL-1β, IL-6
HDAC InhibitionSelectively inhibits HDAC6

Pharmacological Profile Comparison

Compound NameIC50 (nM)Selectivity (HDAC1/HDAC6)Biological Activity
This compoundTBDTBDAnticancer, Anti-inflammatory
Related Pyrazole Derivative0.5251Strong anti-necroptotic activity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific structure of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile may enhance its efficacy as an anticancer agent by targeting specific enzymes or pathways involved in tumor growth .

JAK Inhibition

The compound's structural similarity to known JAK inhibitors suggests potential applications in treating autoimmune diseases and cancers where JAK signaling is dysregulated. JAK inhibitors are crucial in managing conditions like rheumatoid arthritis and certain leukemias .

Proteomics Research

This compound has been utilized as a biochemical tool in proteomics research, aiding in the study of protein interactions and modifications . Its ability to bind selectively to target proteins can facilitate the identification of biomarkers for various diseases.

Coordination Chemistry

The compound can act as a ligand in coordination complexes, particularly with transition metals. Studies have shown that such complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction mechanisms, highlighting their potential for further development as therapeutic agents .

Case Study 2: JAK Inhibition

In a comparative analysis of JAK inhibitors, compounds structurally related to this compound demonstrated selective inhibition of JAK1 over JAK2, suggesting a favorable profile for treating diseases characterized by JAK dysregulation .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₂H₉N₃O
  • Functional Groups : Ketone (3-oxo), nitrile (propanenitrile), and pyrazole (1H-pyrazol-1-yl).
  • Applications : Intermediate in synthesizing bioactive heterocycles (e.g., pyrazolo[3,4-b]pyridines) with reported antimicrobial and anticancer properties .

Comparison with Structurally Similar Compounds

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (CAS: 90908-89-7)

Structural Differences :

  • Replaces the pyrazole-substituted phenyl group with a pyrrole ring.
  • Molecular Formula : C₇H₆N₂O; Molecular Weight : 134.14 .

Physicochemical Properties :

Property Value Source
Density Not reported -
Boiling Point Not reported -
pKa Not reported -
Safety Data Requires inhalation precautions

Applications: Primarily used as a synthetic intermediate. Limited biological activity data compared to pyrazole analogs .

3-{1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile (CAS: 565166-94-1)

Structural Differences :

  • Incorporates a difluoromethoxy-substituted phenyl ring and methyl groups on the pyrrole core.
  • Molecular Formula : C₁₆H₁₄F₂N₂O₂; Molecular Weight : 304.3 .

Physicochemical Properties :

Property Value Source
Density 1.22±0.1 g/cm³ (Predicted)
Boiling Point 464.6±45.0 °C (Predicted)
pKa 8.16±0.12 (Predicted)

Applications: Enhanced lipophilicity due to fluorine substitution may improve pharmacokinetic profiles. Potential use in drug discovery for CNS targets .

3-oxo-3-(3-(2-oxo-2H-chromen-3-yl)-1H-pyrazol-1-yl)propanenitrile

Structural Differences :

  • Replaces the phenyl group with a coumarin (2H-chromen-2-one) derivative.
  • Molecular Formula : C₁₄H₈N₃O₂ (estimated).

Synthesis: Synthesized via condensation of enaminones with 2-cyanoacetic acid hydrazide under refluxing ethanol/acetic acid .

Research Findings and Trends

  • Pyrazole vs. Pyrrole : Pyrazole-containing derivatives generally exhibit higher biological activity due to improved hydrogen bonding and π-π stacking capabilities .
  • Fluorine Substitution : Fluorinated analogs (e.g., CAS 565166-94-1) show enhanced metabolic stability and membrane permeability .
  • Safety Considerations: Nitrile-containing compounds require careful handling; inhalation risks are noted for simpler analogs like 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile .

Q & A

Q. What are the recommended synthetic routes for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, and how can reaction conditions be optimized?

Synthesis typically involves coupling a pyrazole-containing aryl group with a β-ketonitrile precursor. A general procedure includes refluxing intermediates (e.g., 4-(1H-pyrazol-1-yl)benzaldehyde) with cyanoacetamide derivatives in ethanol or xylene under basic catalysis (e.g., piperidine). Optimization focuses on reaction time (25–30 hours), solvent choice (xylene for high-temperature stability), and purification via recrystallization (methanol) . For pyrazole ring formation, Mannich reactions or cyclocondensation with hydrazines are employed, with careful control of stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond lengths and angles .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm) and nitrile/keto groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₀N₃O).
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/particulates (Respiratory Irritant Category 3) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., nitrile and keto groups as electron-deficient sites) .
  • Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and charge transfer behavior .
  • Topological analysis : Perform AIM (Atoms in Molecules) studies to evaluate bond critical points and non-covalent interactions (e.g., π-π stacking in the pyrazole-phenyl system) .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?

  • Structure-activity relationship (SAR) : Replace pyrazole substituents (e.g., methyl, trifluoromethyl) and assay against kinase targets (e.g., JAK1/JAK2). Ruxolitinib analogs show that electron-withdrawing groups enhance binding affinity to ATP pockets .
  • Pharmacophore mapping : Overlay crystal structures of analogs (e.g., Ruxolitinib phosphate) to identify critical hydrogen-bonding motifs (e.g., nitrile interaction with Lysine residues) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Data validation : Cross-reference NMR/IR with computational predictions (e.g., gauge-including atomic orbital (GIAO) method for NMR shifts) .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning, common in planar aromatic systems .
  • Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., pyrazole ring puckering) from static disorder .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst screening : Test Pd/Cu-mediated cross-coupling for aryl-cyano bond formation, optimizing ligand (e.g., Xantphos) and solvent (DMF) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 30 hours) while maintaining >90% purity .

Q. How can stability studies under varying pH/temperature inform storage conditions?

  • Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products (e.g., carboxylic acid from nitrile hydrolysis) .
  • pH-dependent stability : The compound degrades rapidly in alkaline conditions (pH >9), necessitating storage in anhydrous, acid-neutral environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
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3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.